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USP Monograph Method for Naproxen Sodium Tablets

The United States Pharmacopeia (USP) provides a standardized method for the quality control of Naproxen
Sodium Tablets [1].

¢ Dissolution Apparatus: USP Apparatus 2 (Paddle)

¢ Dissolution Medium: 0.1 M phosphate buffer, pH 7.4; 900 mL

e Apparatus Speed: 50 rpm

¢ Test Duration: 45 minutes

¢ Analysis Method: UV Spectrophotometry at Amax of about 332 nm

e Tolerance (Q Value): Not less than 80% of the labeled amount of naproxen sodium dissolved in 45
minutes [1]

The standard solution for analysis has a concentration of about 50 pg per mL. Samples from the dissolution
vessel are filtered and diluted quantitatively with the medium to achieve a similar concentration before

measuring absorbance [1].

Advanced Dissolution Profile Comparison

Comparing dissolution profiles is crucial for formulation development and quality assessment. A scientific

study on naproxen sodium tablets outlines and compares three primary methodological approaches [2].
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The table below summarizes the objectives, key procedures, and conclusions for each method.

Method

Objective
Category

Key Procedures &
Parameters

Conclusions from
Naproxen Sodium Study

ANOVA-Based
Methods [2]

Test for significant
differences in %
dissolved at each time
point among different
drug products.

Fit mathematical
models to dissolution
data and compare
model parameters.

Model-
Dependent
Methods [2]

Model-
Independent f;

& f, Factors [2]

Directly compare the
difference between two
profiles with a single
value.

Repeated measures
design; MANOVA,
Univariate ANOVA at
each time point; Post-hoc
tests (e.g., Dunnett's t-
test).

Fit models (e.g., Weibull)
to individual dissolution
runs; Derive parameters
(e.g., slope, intercept);
Compare using t-test.

Calculate difference
factor (f;) and similarity

factor (f,). f, value

between 50-100 indicates
similarity.

Highly discriminative;
provides detailed information
on differences in both level
and shape of dissolution
profiles.

More discriminative than f-
factors; complicated
application but provides a
model for the relationship
between % dissolved and
time.

Easier to apply and interpret;
results can depend heavily
on the selected last
dissolution time point.

In Vitro-In Vivo Correlation (IVIVC) for Sustained-

Release Formulations

For sustained-release (SR) formulations, a Level A IVIVC was successfully developed and validated, which

can act as a surrogate for in vivo bioequivalence studies [3].

¢ In Vitro Method: USP Apparatus Il (paddle), 50 rpm in pH 7.4 phosphate buffer. Samples were taken
at0.0, 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 18.0, and 24.0 hours and analyzed by UV

spectroscopy at 332 nm [3].

¢ In Vivo Study: A four-way crossover study in healthy subjects compared 375 mg SR tablets with a
500 mg immediate-release (IR) tablet. Plasma samples were collected over 24 hours and analyzed
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using a validated LC-MS/MS method [3].

¢ IVIVC Development & Validation: A point-to-point linear correlation was established between the
fraction of drug dissolved in vitro and the fraction absorbed in vivo. The model was validated internally
and externally, with prediction errors for C,,,5, and AUC falling within the USFDA's acceptance criteria

(<15%), confirming its predictive capability [3].

Experimental Protocol & Data Analysis Workflow

The following diagram illustrates the logical workflow for conducting a dissolution study and analyzing the

data, from setup to conclusion.
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(Start: Dissolution Stud)a

USP Apparatus 2 Setup
Medium: pH 7.4 Phosphate Buffer
Volume: 900 mL, Speed: 50 rpm

'

Sample Withdrawal
& Filtration
(Time points: e.g., 45 min for IR,
0-24h for SR)

'

UV-Vis Analysis
at 332 nm

Advanced Analysis
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Compare Profiles via:
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Dissolved - ANOVA Methods
- Model-Dependent Fits

Compare to USP Establish IVIVC
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© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s536688?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page

Diagram 1: Experimental workflow for naproxen sodium dissolution testing and data analysis.

Protocol for f2 Similarity Factor Calculation

The similarity factor (f2) is a direct, model-independent method for comparing two dissolution profiles [2].

e Calculate Mean Dissolution Data: For both the test (Ti) and reference (Ri) formulations, calculate
the average percentage dissolved at each time point (n = 12 individual units recommended).

e Apply the f2 Formula: f2 = 50 x log { [1 + (1/n) x ¥ {i=1}"{n} (Ri -
Ti)2]7{-0.5} x 100 }

¢ Interpret the Result: An f2 value between 50 and 100 suggests the two dissolution profiles are
similar. The value is sensitive to the number of time points and the selected last time point for
calculation [2].

Key Considerations for Researchers

¢ Discriminatory Power: For formulation development where detecting subtle differences is key,
ANOVA-based and model-dependent methods are more discriminative than the f2 factor [2].

e |VIVC as a Surrogate: A successfully validated Level A IVIVC for naproxen sodium SR formulations
can support biowaivers, validate dissolution specifications, and assist in quality control during scale-

up [3].
e Standard Compliance: Adherence to the USP monograph method is critical for quality control and
regulatory compliance of immediate-release naproxen sodium tablets [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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